Demethylmaprotiline-d2-1
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Overview
Description
Demethylmaprotiline-d2-1, also known as Normaprotiline-d2-1, is a deuterium-labeled derivative of Demethylmaprotiline. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethylmaprotiline-d2-1 involves the deuteration of Demethylmaprotiline. Deuteration is the process of replacing hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the final product. The specific details of these industrial methods are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
Demethylmaprotiline-d2-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Demethylmaprotiline-d2-1 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used in various biochemical and pharmacological studies to track the movement and transformation of molecules within biological systems
Mechanism of Action
The mechanism of action of Demethylmaprotiline-d2-1 is similar to that of Demethylmaprotiline. It exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. This action enhances neurotransmission and contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Demethylmaprotiline: The non-deuterated form of Demethylmaprotiline-d2-1.
Maprotiline: A tetracyclic antidepressant with similar pharmacological properties.
Other Deuterated Compounds: Various other deuterium-labeled drugs used in pharmacokinetic and metabolic studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged drug action and reduced side effects .
Properties
Molecular Formula |
C19H21N |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2,2-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i5D2 |
InChI Key |
IFHUOEQJTQWFGJ-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C([2H])(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CN |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.